molecular formula C19H19F2N3O4 B2578603 1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 877640-64-7

1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Katalognummer: B2578603
CAS-Nummer: 877640-64-7
Molekulargewicht: 391.375
InChI-Schlüssel: NHPNQGFGCGHHHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound characterized by the presence of difluoromethoxy and methoxyphenyl groups

Vorbereitungsmethoden

The synthesis of 1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(difluoromethoxy)aniline with isocyanates to form the urea linkage. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound has been studied for its potential as a therapeutic agent, particularly in the context of anticoagulant activity. Its structure suggests a possible interaction with factor Xa, an essential component in the coagulation cascade.

Anticoagulant Activity

Research has indicated that derivatives of similar structures exhibit potent inhibition of factor Xa, which is critical for blood coagulation. The design of 1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea was influenced by the need for compounds with improved pharmacokinetic profiles compared to existing anticoagulants like apixaban. Studies have shown that modifications in the molecular structure can enhance selectivity and efficacy against factor Xa, making this compound a candidate for further development in anticoagulation therapy .

Anticancer Potential

Preliminary studies have suggested that compounds with similar structural motifs may exhibit anticancer properties. The presence of difluoromethoxy and methoxy groups could influence the compound's interaction with biological targets involved in cancer cell proliferation and survival. Further investigation into its mechanism of action could reveal pathways through which it exerts cytotoxic effects on cancer cells.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Factor Xa Inhibition

A study focused on the synthesis and evaluation of various urea derivatives demonstrated that modifications to the phenyl rings significantly impacted their inhibitory activity against factor Xa. The results indicated that compounds with electron-withdrawing groups, such as difluoromethoxy, showed enhanced binding affinity .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds highlighted the importance of both steric and electronic properties in determining biological activity. The incorporation of methoxy and difluoromethoxy groups was found to optimize interactions with target proteins, suggesting that this compound could be refined further for improved efficacy .

Wirkmechanismus

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity . The pathways involved can include signal transduction cascades and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea stands out due to its unique combination of functional groups. Similar compounds include:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Biologische Aktivität

The compound 1-[4-(difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H16F2N4O3
  • Molecular Weight : 374.348 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects, particularly in the areas of anticancer, antibacterial, and enzyme inhibition properties.

Anticancer Activity

Research has indicated that urea derivatives exhibit significant anticancer properties. In a study evaluating similar phenyl urea compounds, it was found that modifications in the urea structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with para-substituted phenyl rings demonstrated improved binding affinity to cancer-related targets compared to their unsubstituted counterparts .

Antibacterial Activity

The compound's antibacterial properties have been assessed against several bacterial strains. In vitro studies revealed that related compounds containing similar structural motifs displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. A related study focused on the inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. The results suggested that structural modifications could lead to enhanced inhibitory activity, indicating a promising avenue for further research .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of various urea derivatives on human leukemia cells. The findings showed that certain derivatives led to a significant decrease in cell viability at concentrations as low as 107M10^{-7}M. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups at specific positions on the phenyl ring was crucial for enhancing anticancer activity .

Case Study 2: Antibacterial Screening

In another investigation, the antibacterial efficacy of structurally related compounds was tested against multiple strains. Results indicated that compounds with difluoromethoxy substitutions exhibited stronger antibacterial effects compared to their counterparts lacking this functional group. This suggests that such modifications could be beneficial in developing new antibacterial agents .

Data Tables

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AnticancerL1210 Leukemia Cells4×1074\times 10^{-7}
AntibacterialSalmonella typhi2.14
Enzyme InhibitionIDO15.475

Eigenschaften

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O4/c1-27-15-8-4-14(5-9-15)24-11-13(10-17(24)25)23-19(26)22-12-2-6-16(7-3-12)28-18(20)21/h2-9,13,18H,10-11H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPNQGFGCGHHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.